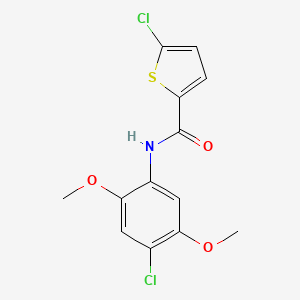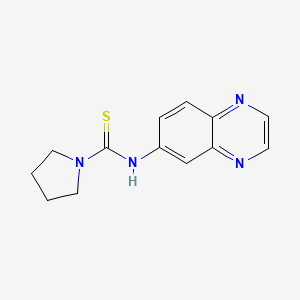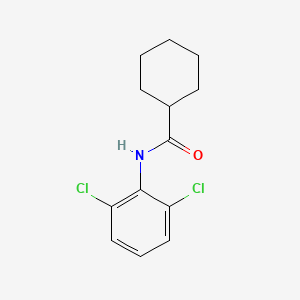
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide, also known as CMT-3, is a synthetic compound derived from a class of molecules called thiophenes. CMT-3 has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research.
作用機序
The mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for cell migration and tissue remodeling. Inhibition of MMPs by 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide may lead to the inhibition of tumor growth and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has also been shown to inhibit the production of prostaglandin E2 (PGE2), a molecule that is involved in inflammation and pain.
実験室実験の利点と制限
One advantage of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide in lab experiments is its specificity for MMPs. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to selectively inhibit the activity of MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. However, one limitation of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide in lab experiments is its potential toxicity. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide. One area of focus is the development of more potent and selective MMP inhibitors. Additionally, further studies are needed to understand the mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide and its potential applications in treating other diseases, such as osteoarthritis and periodontitis. Finally, more studies are needed to assess the toxicity of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide and its potential for clinical applications.
合成法
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that begins with the preparation of 2,5-dimethoxyphenylacetic acid. This acid is then converted to 2,5-dimethoxyphenylacetyl chloride, which is reacted with 5-chlorothiophene-2-carboxamide to form 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide. The final product is purified using column chromatography to obtain a pure form of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide.
科学的研究の応用
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer research. Several studies have shown that 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been studied for its potential applications in treating osteoarthritis and periodontitis.
特性
IUPAC Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-18-9-6-8(10(19-2)5-7(9)14)16-13(17)11-3-4-12(15)20-11/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUJCMYFAZRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)


![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)


![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)